3-Iodo-4-methoxy-1-methyl-1H-indazole
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Overview
Description
3-Iodo-4-methoxy-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-methoxy-1-methyl-1H-indazole can be achieved through several methods. One common approach involves the iodination of 4-methoxy-1-methyl-1H-indazole using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for purification and isolation further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-methoxy-1-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The indazole ring can be reduced under suitable conditions to form dihydroindazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in the presence of acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution Reactions: Formation of 3-azido-4-methoxy-1-methyl-1H-indazole, 3-thio-4-methoxy-1-methyl-1H-indazole, and 3-alkoxy-4-methoxy-1-methyl-1H-indazole.
Oxidation Reactions: Formation of this compound-5-carboxylic acid.
Reduction Reactions: Formation of 3-iodo-4-methoxy-1-methyl-1,2-dihydro-1H-indazole.
Scientific Research Applications
3-Iodo-4-methoxy-1-methyl-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays to understand its interaction with biological targets.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: The compound is used as a probe to study cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 3-Iodo-4-methoxy-1-methyl-1H-indazole involves its interaction with specific molecular targets such as enzymes and receptors. The iodine atom and methoxy group play a crucial role in binding to the active site of enzymes or receptors, leading to inhibition or activation of their functions. The compound may also participate in redox reactions, affecting cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-4-methoxy-1H-indazole
- 3-Iodo-4-methoxy-2-methyl-1H-indazole
- 3-Iodo-4-methoxy-1-methyl-2H-indazole
Uniqueness
3-Iodo-4-methoxy-1-methyl-1H-indazole is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to other similar compounds, it exhibits enhanced binding affinity to certain biological targets and improved stability under various reaction conditions .
Properties
Molecular Formula |
C9H9IN2O |
---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
3-iodo-4-methoxy-1-methylindazole |
InChI |
InChI=1S/C9H9IN2O/c1-12-6-4-3-5-7(13-2)8(6)9(10)11-12/h3-5H,1-2H3 |
InChI Key |
MNSGKYKHRFURLH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)OC)C(=N1)I |
Origin of Product |
United States |
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